2-(Carbomethoxy)ethyltrimethoxysilane

Catalog No.
S1899815
CAS No.
76301-00-3
M.F
C7H16O5Si
M. Wt
208.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Carbomethoxy)ethyltrimethoxysilane

CAS Number

76301-00-3

Product Name

2-(Carbomethoxy)ethyltrimethoxysilane

IUPAC Name

methyl 3-trimethoxysilylpropanoate

Molecular Formula

C7H16O5Si

Molecular Weight

208.28 g/mol

InChI

InChI=1S/C7H16O5Si/c1-9-7(8)5-6-13(10-2,11-3)12-4/h5-6H2,1-4H3

InChI Key

XJLTZAGUXSAJCZ-UHFFFAOYSA-N

SMILES

COC(=O)CC[Si](OC)(OC)OC

Canonical SMILES

COC(=O)CC[Si](OC)(OC)OC

Surface Modification

One primary application of 2-(Carbomethoxy)ethyltrimethoxysilane lies in surface modification. The molecule possesses two key functional groups:

  • Trimethoxysilyl group (Si(OCH3)3): This group readily reacts with hydroxyl (OH) groups present on various substrates like glass, silica, and metal oxides. This reaction creates a strong covalent bond between the silane and the substrate [].
  • Carboxymethyl group (CH2COOCH3): This group influences the surface properties, such as wettability and adhesion characteristics [].

By introducing 2-(Carbomethoxy)ethyltrimethoxysilane, researchers can modify surfaces to achieve desired functionalities. For instance, they can improve adhesion between organic materials and inorganic substrates or create hydrophobic (water-repellent) surfaces [].

Silane Coupling Agent

2-(Carbomethoxy)ethyltrimethoxysilane acts as a silane coupling agent, forming a bridge between organic and inorganic materials. The trimethoxysilyl group binds to the inorganic substrate, while the carboxymethyl group interacts with the organic component through various mechanisms like hydrogen bonding or ionic interactions [].

This coupling function is valuable in creating composite materials with desired properties. For example, researchers can utilize 2-(Carbomethoxy)ethyltrimethoxysilane to enhance the mechanical strength of polymer-filler composites or improve the compatibility of organic coatings with inorganic substrates [].

Precursor for Organic-Inorganic Hybrid Materials

2-(Carbomethoxy)ethyltrimethoxysilane can serve as a precursor for the synthesis of organic-inorganic hybrid materials. Upon hydrolysis and condensation, the trimethoxysilyl groups can co-polymerize with other organosilanes or inorganic precursors to form a network structure containing both organic and inorganic components [].

2-(Carbomethoxy)ethyltrimethoxysilane is an organosilicon compound with the chemical formula C₁₁H₂₁O₄Si. It features a trimethoxysilane group, which allows it to act as a coupling agent, enhancing the adhesion between organic and inorganic materials. This compound is particularly notable for its ability to modify surfaces and improve the compatibility of different materials in various applications, including coatings, adhesives, and sealants .

  • Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to create siloxane bonds.
  • Condensation: It can react with other silanes or silanols to form siloxane networks.
  • Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions .

Common Reagents and Conditions

  • Hydrolysis: Typically occurs in neutral or slightly acidic aqueous solutions.
  • Condensation: Often facilitated by acids or bases as catalysts.
  • Substitution: Various nucleophiles can be employed to replace the methoxy groups.

Major Products Formed

  • Hydrolysis: Produces silanols and methanol.
  • Condensation: Results in siloxane networks.
  • Substitution: Yields functionalized silanes with diverse organic groups.

The biological activity of 2-(Carbomethoxy)ethyltrimethoxysilane primarily involves its interaction with cellulose nanocrystals. It modifies their surface properties, enhancing their applicability in various biological assays and drug delivery systems. The compound's mechanism of action includes functionalizing biomolecules and surfaces, which can lead to improved compatibility and performance in medical devices .

Synthetic Routes

2-(Carbomethoxy)ethyltrimethoxysilane can be synthesized through the reaction of trimethoxysilane with methyl acrylate. This reaction typically requires a catalyst and elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, large-scale reactors are used where reactants are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

2-(Carbomethoxy)ethyltrimethoxysilane has a wide range of applications:

  • Chemistry: Acts as a coupling agent to enhance adhesion between organic and inorganic materials.
  • Biology: Used for functionalizing biomolecules and surfaces in biological assays.
  • Medicine: Important in developing drug delivery systems and medical devices.
  • Industry: Employed in coatings, adhesives, and sealants to improve performance and durability .

Studies indicate that 2-(Carbomethoxy)ethyltrimethoxysilane interacts effectively with cellulose nanocrystals, modifying their surface properties. This interaction is crucial for enhancing the functionality of nanocrystals in various applications, including drug delivery and material science. The effectiveness of this compound is influenced by environmental factors such as reaction mediums used during synthesis .

Similar Compounds

  • Trimethoxysilane
    • Used primarily as a coupling agent.
    • Lacks the carbomethoxy group, limiting its functionalization capabilities.
  • Vinyltrimethoxysilane
    • Contains a vinyl group instead of a carbomethoxy group.
    • More reactive in polymerization processes but less effective in biological applications.
  • Aminopropyltrimethoxysilane
    • Features an amine group for enhanced reactivity.
    • More suitable for applications requiring amine functionalities but less versatile than 2-(Carbomethoxy)ethyltrimethoxysilane.

Uniqueness of 2-(Carbomethoxy)ethyltrimethoxysilane

The unique combination of the carbomethoxy group with the trimethoxysilane structure allows for enhanced surface modification capabilities compared to similar compounds. This enables better adhesion properties and compatibility in diverse applications ranging from industrial coatings to biomedical uses .

GHS Hazard Statements

Aggregated GHS information provided by 23 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 23 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 18 of 23 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

AG-H-04390

Dates

Modify: 2023-08-16

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